molecular formula C11H11NO B3358847 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde CAS No. 823236-19-7

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde

Cat. No.: B3358847
CAS No.: 823236-19-7
M. Wt: 173.21 g/mol
InChI Key: UFSBRXMPVXJAGS-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by a methyl group at the 1-position, a dihydroisoquinoline core, and an aldehyde functional group at the 7-position

Preparation Methods

The synthesis of 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are typically mild, allowing for the efficient generation of the desired product. Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, but it often involves interactions with proteins and nucleic acids.

Comparison with Similar Compounds

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde can be compared to other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with a fully saturated ring.

    3,4-Dihydroisoquinoline: Lacks the methyl group at the 1-position.

    1-Methyl-3,4-dihydroisoquinoline:

Biological Activity

1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde (MDI) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with MDI, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDI is classified as a dihydroisoquinoline derivative, which is characterized by a fused ring structure that contributes to its biological activity. The molecular formula for MDI is C10H11NC_{10}H_{11}N, and it features a carbonyl group at the 7-position of the isoquinoline ring.

Mechanisms of Biological Activity

The biological activity of MDI can be attributed to several mechanisms:

  • Receptor Modulation : MDI has been shown to interact with various receptors, including dopamine and serotonin receptors, which are critical in neurological processes.
  • Enzyme Inhibition : Studies indicate that MDI may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antitumor Activity

Research has demonstrated that MDI exhibits significant antitumor activity. A study involving the treatment of various cancer cell lines showed that MDI reduced cell viability in a dose-dependent manner. For instance:

Cell LineIC50 (µM)Notes
MDA-MB-23110Triple-negative breast cancer
HeLa15Cervical cancer
A54912Lung cancer

The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

MDI has also been investigated for its neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration. In vitro studies using PC12 cells indicated that MDI could protect against corticosterone-induced toxicity, suggesting potential applications in treating depression and anxiety disorders.

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, MDI has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that MDI may serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Antitumor Efficacy : In vivo studies using xenograft models demonstrated that administration of MDI significantly inhibited tumor growth in mice bearing MDA-MB-231 tumors. The treatment led to a reduction in tumor size by approximately 55% after three weeks of administration at a dosage of 20 mg/kg.
  • Neuroprotective Mechanism : A study involving forced swim tests (FST) showed that rats treated with MDI exhibited reduced immobility times compared to controls, indicating antidepressant-like effects. This suggests that MDI may modulate neurotransmitter systems involved in mood regulation.

Properties

IUPAC Name

1-methyl-3,4-dihydroisoquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBRXMPVXJAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634918
Record name 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823236-19-7
Record name 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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